[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15713339
InChI: InChI=1S/C15H13Cl2NO2S/c16-10-1-2-11(12(17)9-10)13-3-4-14(20-13)15(21)18-5-7-19-8-6-18/h1-4,9H,5-8H2
SMILES:
Molecular Formula: C15H13Cl2NO2S
Molecular Weight: 342.2 g/mol

[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione

CAS No.:

Cat. No.: VC15713339

Molecular Formula: C15H13Cl2NO2S

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione -

Specification

Molecular Formula C15H13Cl2NO2S
Molecular Weight 342.2 g/mol
IUPAC Name [5-(2,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione
Standard InChI InChI=1S/C15H13Cl2NO2S/c16-10-1-2-11(12(17)9-10)13-3-4-14(20-13)15(21)18-5-7-19-8-6-18/h1-4,9H,5-8H2
Standard InChI Key IESKYNVLWYKSKO-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Introduction

[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione is a heterocyclic compound with potential applications in medicinal chemistry and synthetic organic chemistry. Its structure combines a dichlorophenyl group, a furan ring, and a morpholine moiety linked via a methanethione functional group. This article explores its molecular properties, synthesis, and potential bioactivity.

Synthesis

The synthesis of [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione typically involves:

  • Formation of the Furan Ring: The furan moiety is synthesized via cyclization reactions involving aldehydes and activated methylene compounds.

  • Attachment of the Dichlorophenyl Group: This step involves electrophilic aromatic substitution or coupling reactions.

  • Incorporation of the Morpholine Group: The morpholine ring is introduced through nucleophilic substitution or amidation.

  • Introduction of the Methanethione Group: The -CH=S group is added via thiocarbonylation reactions.

These steps are carried out under controlled conditions to ensure high yields and purity.

Bioactivity and Applications

4.1 Potential Biological Activity
Preliminary studies suggest that compounds containing similar structural motifs exhibit:

  • Antimicrobial Activity: The dichlorophenyl group enhances interaction with microbial enzymes.

  • Antitumor Properties: The furan ring has been associated with cytotoxicity against cancer cells in related compounds .

Further in vitro and in silico studies are required to confirm its specific bioactivity.

4.2 Drug-Like Properties
Drug-likeness was evaluated using computational tools like SwissADME for similar compounds:

  • Good absorption and distribution potential due to moderate lipophilicity.

  • No significant violations of Lipinski's Rule of Five were observed for related structures.

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